Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle . .
Mode of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity .
Biochemical Pathways
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may interact with biochemical pathways related to fungal growth and proliferation.
Pharmacokinetics
The compound has a molecular weight of 17220 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound may be used in the preparation of compounds with potent fungicidal activity , suggesting it may have antifungal effects.
Biochemical Analysis
Biochemical Properties
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been found to interact with various enzymes, including hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can form coordination complexes with metal ions, further modulating enzyme function .
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound has been shown to induce the expression of antioxidant enzymes, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions often result in the modulation of cellular pathways, including those related to cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with a clear threshold observed for toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and glutathione S-transferases. These interactions can influence the metabolic flux and levels of metabolites within cells. For example, this compound can enhance the detoxification of reactive oxygen species by upregulating the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The localization and accumulation of this compound are critical for its function and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, often targeting organelles such as the mitochondria and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is essential for its activity, as it allows the compound to interact with key biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce various substituted thiadiazole compounds .
Scientific Research Applications
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 1,2,3-Thiadiazole-4-carboxylic acid ethyl ester
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester
Comparison: Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 5-methylthiadiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHEWXYWCDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325979 | |
Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-53-9 | |
Record name | 29682-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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